Cas no 189028-94-2 ((5s)-5-(4-fluorophenyl)-5-hydroxypentanoic Acid)

(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid is a chiral carboxylic acid derivative featuring a fluorinated aromatic ring and a hydroxyl group at the stereogenic C-5 position. This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its structural motifs—fluorine substitution and hydroxyl functionality—enhance binding affinity and metabolic stability in drug design. The (S)-configuration ensures enantioselective interactions with biological targets, making it advantageous for asymmetric synthesis. High purity and well-defined stereochemistry support its use in rigorous research applications, including medicinal chemistry and enzyme inhibition studies. Its synthetic versatility further underscores its utility in complex organic transformations.
(5s)-5-(4-fluorophenyl)-5-hydroxypentanoic Acid structure
189028-94-2 structure
Product Name:(5s)-5-(4-fluorophenyl)-5-hydroxypentanoic Acid
CAS No:189028-94-2
MF:C11H13FO3
MW:212.217527151108
MDL:MFCD21496543
CID:1380614
PubChem ID:9815728
Update Time:2025-05-22

(5s)-5-(4-fluorophenyl)-5-hydroxypentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • (5s)-5-(4-fluorophenyl)-5-hydroxypentanoic Acid
    • (S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
    • 189028-94-2
    • ZL97CH4S6V
    • EN300-198776
    • BEN480
    • (5s)-5-(4-fluorophenyl)-5-hydroxypentanoicacid
    • SCHEMBL6512170
    • DTXSID30431181
    • (deltaS)-4-Fluoro-delta-hydroxybenzenepentanoic acid
    • benzenepentanoic acid, 4-fluoro-delta-hydroxy-, (deltas)-
    • CID 9815728
    • MDL: MFCD21496543
    • Inchi: 1S/C11H13FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10,13H,1-3H2,(H,14,15)/t10-/m0/s1
    • InChI Key: FSXKAGUHLIGGRG-JTQLQIEISA-N
    • SMILES: FC1C=CC(=CC=1)[C@H](CCCC(=O)O)O

Computed Properties

  • Exact Mass: 212.08487243g/mol
  • Monoisotopic Mass: 212.08487243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57.5Ų

(5s)-5-(4-fluorophenyl)-5-hydroxypentanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-198776-0.05g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
0.05g
$1129.0 2023-09-16
Enamine
EN300-198776-0.1g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
0.1g
$1183.0 2023-09-16
Enamine
EN300-198776-0.25g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
0.25g
$1235.0 2023-09-16
Enamine
EN300-198776-0.5g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
0.5g
$1289.0 2023-09-16
Enamine
EN300-198776-1.0g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
1g
$0.0 2023-06-08
Enamine
EN300-198776-2.5g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
2.5g
$2631.0 2023-09-16
Enamine
EN300-198776-5.0g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
5.0g
$3894.0 2023-02-15
Enamine
EN300-198776-10.0g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
10.0g
$5774.0 2023-02-15
Enamine
EN300-198776-1g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
1g
$1343.0 2023-09-16
Enamine
EN300-198776-5g
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid
189028-94-2
5g
$3894.0 2023-09-16

Additional information on (5s)-5-(4-fluorophenyl)-5-hydroxypentanoic Acid

(5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoic Acid: A Comprehensive Overview

(5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoic Acid, identified by the CAS number 189028-94-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry.

The molecular structure of (5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoic Acid comprises a pentanoic acid backbone with a hydroxyl group and a fluorophenyl substituent at the fifth carbon atom. The stereochemistry at this carbon is S, as denoted by the (5S) configuration. This configuration is crucial as it imparts specific physical and chemical properties to the molecule, influencing its solubility, reactivity, and biological activity.

Recent studies have highlighted the importance of fluorinated compounds like (5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoic Acid in drug design. Fluorine substitution is known to enhance the lipophilicity of molecules, which can improve their bioavailability when used as pharmaceutical agents. Additionally, the hydroxyl group present in this compound provides opportunities for further functionalization, enabling the synthesis of derivatives with diverse biological activities.

The synthesis of (5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoic Acid typically involves multi-step organic reactions, often employing asymmetric catalysis to achieve the desired stereochemistry at the chiral center. Researchers have explored various methodologies to optimize the synthesis process, focusing on improving yield and purity while minimizing environmental impact.

In terms of biological applications, this compound has shown promise in preliminary assays targeting specific enzymes and receptors. Its fluorinated phenyl group contributes to its ability to interact with protein targets, making it a valuable lead compound for further exploration in drug discovery programs.

Moreover, advancements in computational chemistry have allowed for detailed modeling of (5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoic Acid's interactions within biological systems. These computational studies provide insights into its potential binding modes and mechanisms of action, guiding experimental efforts toward optimizing its therapeutic potential.

In conclusion, (5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoic Acid, with its unique structure and promising properties, continues to be a focal point in chemical research. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both synthetic chemistry and pharmacological science.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.